

# Dabrafenib (CAS 549547-34-4): A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

**Cat. No.:** B1589791

[Get Quote](#)

An In-depth Exploration of the Potent and Selective BRAF Kinase Inhibitor

This guide provides a detailed overview of Dabrafenib (also known as GSK2118436), a selective ATP-competitive inhibitor of mutant BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, mechanism of action, synthesis, and key experimental protocols, supported by preclinical and clinical data.

## Core Properties of Dabrafenib

Dabrafenib is an orally bioavailable small molecule that has demonstrated significant clinical efficacy in the treatment of cancers harboring specific BRAF mutations.

| Property          | Value                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------|
| CAS Number        | 549547-34-4                                                                                                     |
| Molecular Formula | C <sub>23</sub> H <sub>20</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub> S <sub>2</sub>                     |
| Molecular Weight  | 519.56 g/mol                                                                                                    |
| IUPAC Name        | N-[3-[5-(2-amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |
| Synonyms          | GSK2118436                                                                                                      |
| Appearance        | White to off-white powder                                                                                       |
| Solubility        | Soluble in DMSO and ethanol                                                                                     |

## Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth, proliferation, and survival.<sup>[1]</sup> In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling.<sup>[2]</sup>

Dabrafenib selectively targets and inhibits the kinase activity of mutant BRAF V600E, V600K, and V600D proteins.<sup>[3]</sup> By binding to the ATP-binding site of the mutated BRAF kinase, Dabrafenib prevents the phosphorylation of MEK1/2, thereby inhibiting the activation of ERK1/2.<sup>[1][4]</sup> This blockade of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.<sup>[4]</sup>

Interestingly, in cells with wild-type BRAF, Dabrafenib can cause a paradoxical activation of the MAPK pathway.<sup>[4]</sup> This is thought to occur through the transactivation of CRAF by Dabrafenib-bound BRAF. This paradoxical activation is a key rationale for the combination therapy of Dabrafenib with a MEK inhibitor, such as Trametinib, which can mitigate this effect and enhance anti-tumor activity.<sup>[4][5]</sup>



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 2. Dabrafenib: A New Therapy for Use in BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dabrafenib (CAS 549547-34-4): A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589791#cas-number-549547-34-4-properties-and-literature>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)